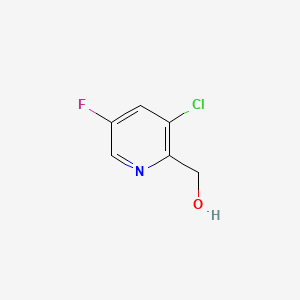

(3-Chloro-5-fluoropyridin-2-yl)methanol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(3-chloro-5-fluoropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-5-1-4(8)2-9-6(5)3-10/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAHMGJQWMZGEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856618 | |

| Record name | (3-Chloro-5-fluoropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227563-98-5 | |

| Record name | (3-Chloro-5-fluoropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (3-Chloro-5-fluoropyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-5-fluoropyridin-2-yl)methanol is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including the chloro, fluoro, and hydroxymethyl groups on the pyridine ring, impart unique electronic and steric properties that make it a valuable building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with relevant experimental methodologies and logical workflows.

Physicochemical Properties

The physicochemical properties of (3-Chloro-5-fluoropyridin-2-yl)methanol are crucial for understanding its behavior in biological systems and for its application in synthetic chemistry. A summary of its key properties is presented below.

| Property | Value | Source/Method |

| Molecular Formula | C₆H₅ClFNO | - |

| Molecular Weight | 161.56 g/mol | QTOF-MS[1] |

| CAS Number | 1227563-98-5 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | Decomposes above 200°C | [1] |

| Solubility | Soluble in polar organic solvents like methanol and dimethyl sulfoxide (DMSO).[1] | - |

| LogP (Octanol-Water) | 1.38 ± 0.12 | Calculated (XLogP3-AA)[1] |

| pKa (predicted) | ~14–15 (hydroxymethyl group) | [1] |

| Topological Polar Surface Area (TPSA) | 33.1 Ų | Ertl's method[1] |

| Hydrogen Bond Donors | 1 | Structural analysis[1] |

| Hydrogen Bond Acceptors | 3 (N, O, F) | Structural analysis[1] |

| Stability | Generally stable under standard laboratory conditions; may degrade under extreme pH or temperature.[1] | - |

Experimental Protocols

Detailed experimental protocols for the characterization of (3-Chloro-5-fluoropyridin-2-yl)methanol are not extensively published. However, standard analytical techniques are employed to determine its physicochemical properties.

Mass Spectrometry

-

Objective: To determine the molecular weight and confirm the elemental composition.

-

Methodology (General): High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF-MS), is utilized. The sample is prepared by dissolving it in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).[2] The solution is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is operated in full scan mode to acquire the mass spectrum over a relevant mass-to-charge (m/z) range.[2] The ion source temperature is maintained to ensure volatilization without thermal degradation.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the chemical structure by identifying the connectivity of atoms.

-

Methodology (General for Pyridine Derivatives): ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). The compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology (General): An FT-IR spectrometer is used to record the infrared spectrum. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, the Attenuated Total Reflectance (ATR) technique is often employed, which requires minimal sample preparation.[3] The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Visualizations

Structural Contributions to Physicochemical Properties

The following diagram illustrates how each substituent on the (3-Chloro-5-fluoropyridin-2-yl)methanol molecule influences its overall properties.

Caption: Key functional group contributions to molecular properties.

General Synthetic Workflow

While specific industrial synthesis routes are proprietary, a general logical workflow for the preparation of (3-Chloro-5-fluoropyridin-2-yl)methanol can be conceptualized as follows.

Caption: A generalized pathway for the synthesis of the target compound.

References

An In-depth Technical Guide to (3-Chloro-5-fluoropyridin-2-yl)methanol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (3-Chloro-5-fluoropyridin-2-yl)methanol, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug discovery and chemical synthesis.

Core Molecular Data

(3-Chloro-5-fluoropyridin-2-yl)methanol is a halogenated pyridine derivative. Its molecular structure, characterized by the specific placement of chloro, fluoro, and hydroxymethyl groups on the pyridine ring, dictates its chemical reactivity and utility as a building block in organic synthesis. The fundamental molecular data for this compound is summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₅ClFNO[1] |

| Molecular Weight | 161.56 g/mol |

| Appearance | Typically a colorless to pale yellow liquid[1] |

| Solubility | Soluble in polar organic solvents like methanol and dimethyl sulfoxide[1] |

Synthesis and Experimental Protocols

The synthesis of (3-Chloro-5-fluoropyridin-2-yl)methanol is a multi-step process that leverages the principles of heterocyclic chemistry. While specific, detailed industrial protocols are often proprietary, the general synthetic route is well-established and involves the strategic introduction of the functional groups onto the pyridine core.

General Synthetic Methodology

A common and effective method for the synthesis of (3-Chloro-5-fluoropyridin-2-yl)methanol involves the hydroxymethylation of a pre-functionalized pyridine ring. The key steps are outlined below:

-

Starting Material : The synthesis typically begins with 3-chloro-5-fluoropyridine as the starting material. This precursor appropriately positions the halogen atoms on the pyridine ring.

-

Hydroxymethylation : The critical step is the introduction of the hydroxymethyl group (-CH₂OH) at the 2-position of the pyridine ring. This is commonly achieved through a reaction with formaldehyde (HCHO) under basic conditions. The basic medium facilitates the nucleophilic attack on the formaldehyde by an organometallic intermediate derived from the starting material.

-

Work-up and Purification : Following the reaction, a standard aqueous work-up is performed to neutralize the reaction mixture and remove inorganic byproducts. The crude product is then purified using techniques such as column chromatography to isolate the (3-Chloro-5-fluoropyridin-2-yl)methanol with high purity.

The stability of the compound is generally good under standard laboratory conditions; however, degradation may occur at extreme pH or temperature[1].

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of (3-Chloro-5-fluoropyridin-2-yl)methanol.

References

Spectroscopic Characterization of (3-Chloro-5-fluoropyridin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies used to characterize the chemical structure of (3-Chloro-5-fluoropyridin-2-yl)methanol. Due to the limited availability of published, compound-specific data, this document focuses on the expected spectroscopic characteristics derived from its structure and details the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for (3-Chloro-5-fluoropyridin-2-yl)methanol based on its molecular structure. These predictions are founded on established principles of NMR, MS, and IR spectroscopy.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.5 - 7.8 | Doublet of doublets (dd) | ~8-10 Hz (H-H), ~2-3 Hz (H-F) |

| H-6 | 8.2 - 8.4 | Doublet (d) | ~2-3 Hz (H-F) |

| -CH₂- | 4.6 - 4.8 | Singlet (s) or Doublet (d) if coupled to OH | - |

| -OH | Variable (broad singlet) | Broad singlet (s) | - |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and concentration.

Table 2: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158 - 162 (d, J≈15-25 Hz) |

| C-3 | 125 - 130 (d, J≈5-10 Hz) |

| C-4 | 120 - 125 (d, J≈20-30 Hz) |

| C-5 | 155 - 160 (d, J≈240-260 Hz) |

| C-6 | 140 - 145 (d, J≈10-15 Hz) |

| -CH₂OH | 60 - 65 |

Note: Carbon atoms coupled to fluorine will appear as doublets with characteristic C-F coupling constants.

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]+• | 161/163 | Molecular ion peak, showing isotopic pattern for one chlorine atom (approx. 3:1 ratio). |

| [M-H]+ | 160/162 | Loss of a hydrogen atom. |

| [M-OH]+ | 144/146 | Loss of the hydroxyl group. |

| [M-CH₂OH]+ | 130/132 | Loss of the hydroxymethyl group. |

Note: The fragmentation pattern is dependent on the ionization technique used.

Table 4: Predicted IR Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |

| O-H (alcohol) | 3200 - 3600 (broad) | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (alkane) | 2850 - 3000 | Stretching |

| C=N, C=C (pyridine ring) | 1400 - 1600 | Stretching |

| C-F | 1000 - 1400 | Stretching |

| C-Cl | 600 - 800 | Stretching |

| C-O (alcohol) | 1000 - 1260 | Stretching |

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Sample Preparation:

-

Dissolve 5-10 mg of the purified (3-Chloro-5-fluoropyridin-2-yl)methanol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane, TMS) may be added.

¹H NMR Spectroscopy:

-

Instrument: A 300, 400, or 500 MHz NMR spectrometer.

-

Parameters:

-

A standard proton pulse sequence is used.

-

The spectral width is typically set from -2 to 12 ppm.

-

A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

The relaxation delay is set to be at least 5 times the longest T₁ of the protons of interest for accurate integration.

-

¹³C NMR Spectroscopy:

-

Instrument: A 75, 100, or 125 MHz NMR spectrometer.

-

Parameters:

-

A standard carbon pulse sequence with proton decoupling is used to simplify the spectrum to singlets for each carbon.

-

The spectral width is typically set from 0 to 220 ppm.

-

A larger number of scans are required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

-

The solution should be free of any particulate matter.

Data Acquisition:

-

Ionization Technique: Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule, which will likely produce the protonated molecule [M+H]⁺. Electron impact (EI) ionization can also be used, which would generate the molecular ion [M]⁺• and more fragmentation.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

High-Resolution Mass Spectrometry (HRMS): HRMS can be employed to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

The spectrum is typically recorded in the mid-infrared range (4000 - 400 cm⁻¹).

-

A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

Multiple scans are co-added to improve the signal-to-noise ratio.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like (3-Chloro-5-fluoropyridin-2-yl)methanol.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (3-Chloro-5-fluoropyridin-2-yl)methanol

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of (3-Chloro-5-fluoropyridin-2-yl)methanol, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering detailed predicted data, experimental methodologies, and visual representations of the molecular structure and analytical workflow.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for (3-Chloro-5-fluoropyridin-2-yl)methanol, the following ¹H and ¹³C NMR data have been generated using validated computational prediction models. These predictions serve as a reliable reference for the identification and characterization of this compound.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methylene and hydroxyl protons of the methanol group. The chemical shifts are influenced by the electronegativity of the chlorine and fluorine substituents and their positions on the pyridine ring.

| Proton (H) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H4 | 7.85 | Doublet of doublets | J(H-F) = 8.5, J(H-H) = 2.5 |

| H6 | 8.30 | Doublet | J(H-F) = 2.5 |

| CH₂ | 4.80 | Singlet | - |

| OH | 5.50 | Broad Singlet | - |

Predicted ¹³C NMR Data

The carbon NMR spectrum will show six distinct signals corresponding to the five carbons of the pyridine ring and the one carbon of the methanol substituent. The chemical shifts are significantly affected by the attached heteroatoms and halogens.

| Carbon (C) | Predicted Chemical Shift (δ, ppm) |

| C2 | 155.0 |

| C3 | 125.0 |

| C4 | 135.0 (d, J(C-F) = 20 Hz) |

| C5 | 158.0 (d, J(C-F) = 250 Hz) |

| C6 | 145.0 (d, J(C-F) = 15 Hz) |

| CH₂OH | 60.0 |

Experimental Protocols

The following are detailed methodologies for the acquisition of high-quality ¹H and ¹³C NMR spectra for (3-Chloro-5-fluoropyridin-2-yl)methanol.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of (3-Chloro-5-fluoropyridin-2-yl)methanol for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

¹H NMR Spectroscopy

-

Instrument Setup: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Typically -2 to 12 ppm.

-

Acquisition Time: Approximately 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8 to 16 scans for a sufficient signal-to-noise ratio.

-

-

Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum manually or automatically.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

¹³C NMR Spectroscopy

-

Instrument Setup: The spectrum should be acquired on the same spectrometer as the ¹H NMR.

-

Locking and Shimming: Use the same lock and shim settings as for the ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled carbon experiment (e.g., 'zgpg30').

-

Spectral Width: Typically 0 to 200 ppm.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the solvent signal or TMS.

-

Visualizations

The following diagrams illustrate the molecular structure and a generalized workflow for NMR analysis.

Caption: Molecular structure of (3-Chloro-5-fluoropyridin-2-yl)methanol.

Caption: Generalized workflow for NMR spectroscopic analysis.

Synthesis of (3-Chloro-5-fluoropyridin-2-yl)methanol from 3-chloro-5-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (3-Chloro-5-fluoropyridin-2-yl)methanol from 3-chloro-5-fluoropyridine. The described methodology is a robust two-step process involving an initial ortho-lithiation and formylation, followed by the reduction of the resulting aldehyde. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to support researchers in the fields of medicinal chemistry and drug development.

Synthetic Strategy Overview

The synthesis of (3-Chloro-5-fluoropyridin-2-yl)methanol from 3-chloro-5-fluoropyridine is efficiently achieved through a two-step reaction sequence. The first step involves the regioselective formylation of the pyridine ring at the C2 position, ortho to the nitrogen atom. This is accomplished via a directed ortho-metalation using a strong base, such as lithium diisopropylamide (LDA), followed by quenching the resulting lithiated intermediate with an electrophilic formylating agent like N,N-dimethylformamide (DMF). The subsequent step is the selective reduction of the introduced aldehyde functionality to a primary alcohol using a mild reducing agent, typically sodium borohydride.

This approach is favored due to its high regioselectivity and the commercial availability of the starting material and reagents. The reaction conditions are generally mild, making this a practical route for laboratory-scale synthesis.

Experimental Protocols

The following are detailed experimental procedures for the two key steps in the synthesis of (3-Chloro-5-fluoropyridin-2-yl)methanol.

Step 1: Synthesis of 3-Chloro-5-fluoropyridine-2-carboxaldehyde

This procedure details the ortho-lithiation of 3-chloro-5-fluoropyridine and subsequent formylation. The regioselectivity of the lithiation is directed to the C2 position due to the activating effect of the pyridine nitrogen.

Materials and Reagents:

-

3-Chloro-5-fluoropyridine

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

A solution of lithium diisopropylamide (LDA) is prepared in situ. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

-

To the cooled THF, add freshly distilled diisopropylamine, followed by the slow, dropwise addition of n-butyllithium in hexanes. The mixture is stirred at -78 °C for 30 minutes to ensure complete formation of LDA.

-

A solution of 3-chloro-5-fluoropyridine in anhydrous THF is then added dropwise to the LDA solution at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to facilitate the ortho-lithiation.

-

N,N-Dimethylformamide (DMF) is then added dropwise to the reaction mixture at -78 °C. The resulting solution is stirred for an additional 1-2 hours at the same temperature.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-chloro-5-fluoropyridine-2-carboxaldehyde.

Step 2: Synthesis of (3-Chloro-5-fluoropyridin-2-yl)methanol

This procedure describes the reduction of the aldehyde intermediate to the target alcohol.

Materials and Reagents:

-

3-Chloro-5-fluoropyridine-2-carboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask containing a solution of 3-chloro-5-fluoropyridine-2-carboxaldehyde in methanol, add sodium borohydride portion-wise at 0 °C (ice bath).

-

The reaction mixture is stirred at room temperature for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the careful addition of deionized water.

-

The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The crude (3-Chloro-5-fluoropyridin-2-yl)methanol can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of (3-Chloro-5-fluoropyridin-2-yl)methanol.

Table 1: Reaction Parameters for the Synthesis of 3-Chloro-5-fluoropyridine-2-carboxaldehyde

| Parameter | Value |

| Starting Material | 3-Chloro-5-fluoropyridine |

| Key Reagents | LDA, DMF |

| Solvent | Anhydrous THF |

| Reaction Temperature | -78 °C |

| Reaction Time | 2-4 hours |

| Typical Yield | 60-75% |

| Purity (post-purification) | >95% (by HPLC) |

Table 2: Reaction Parameters for the Synthesis of (3-Chloro-5-fluoropyridin-2-yl)methanol

| Parameter | Value |

| Starting Material | 3-Chloro-5-fluoropyridine-2-carboxaldehyde |

| Key Reagent | Sodium borohydride |

| Solvent | Methanol |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-2 hours |

| Typical Yield | 85-95% |

| Purity (post-purification) | >98% (by HPLC) |

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of (3-Chloro-5-fluoropyridin-2-yl)methanol from 3-chloro-5-fluoropyridine.

Caption: Synthetic pathway for (3-Chloro-5-fluoropyridin-2-yl)methanol.

In-Depth Technical Guide: Synthesis of (3-Chloro-5-fluoropyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis mechanism for (3-Chloro-5-fluoropyridin-2-yl)methanol, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document outlines the primary synthetic route, including a comprehensive reaction mechanism, a detailed experimental protocol, and relevant quantitative data.

Introduction

(3-Chloro-5-fluoropyridin-2-yl)methanol is a substituted pyridine derivative of significant interest in medicinal chemistry and material science. Its structural features, including the chloro and fluoro substituents on the pyridine ring, offer unique electronic properties and potential for diverse chemical modifications, making it a valuable building block for the synthesis of complex bioactive molecules.

Primary Synthetic Pathway: Reduction of 3-Chloro-5-fluoropyridine-2-carboxylic acid

The most direct and widely employed method for the synthesis of (3-Chloro-5-fluoropyridin-2-yl)methanol is the reduction of its corresponding carboxylic acid, 3-Chloro-5-fluoropyridine-2-carboxylic acid. This transformation is typically achieved using a powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄).

Reaction Mechanism

The reduction of a carboxylic acid with LiAlH₄ proceeds through a multi-step mechanism. Initially, the acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ in an acid-base reaction to form a lithium carboxylate salt and hydrogen gas. Subsequently, the carboxylate is reduced to a primary alcohol. The overall transformation involves the formal addition of two hydride ions to the carbonyl carbon.

Caption: General reaction pathway for the reduction of 3-Chloro-5-fluoropyridine-2-carboxylic acid.

Experimental Protocol

The following is a representative experimental procedure for the synthesis of (3-Chloro-5-fluoropyridin-2-yl)methanol via the reduction of 3-Chloro-5-fluoropyridine-2-carboxylic acid with Lithium Aluminum Hydride.

Materials:

-

3-Chloro-5-fluoropyridine-2-carboxylic acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Water

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of Lithium Aluminum Hydride in anhydrous THF.

-

Addition of Carboxylic Acid: A solution of 3-Chloro-5-fluoropyridine-2-carboxylic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C (ice bath). The addition should be slow to control the initial exothermic reaction and hydrogen gas evolution.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully cooled to 0 °C and quenched by the sequential and dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. This procedure, known as the Fieser workup, is crucial for safely decomposing the excess LiAlH₄ and forming a granular precipitate of aluminum salts.

-

Filtration: The resulting suspension is filtered through a pad of Celite®, and the filter cake is washed thoroughly with THF or diethyl ether.

-

Work-up: The combined organic filtrates are washed with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (3-Chloro-5-fluoropyridin-2-yl)methanol.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Caption: Step-by-step experimental workflow for the synthesis of (3-Chloro-5-fluoropyridin-2-yl)methanol.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of (3-Chloro-5-fluoropyridin-2-yl)methanol.

| Parameter | Value | Reference |

| Starting Material | 3-Chloro-5-fluoropyridine-2-carboxylic acid | - |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [1] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |

| Reaction Temperature | 0 °C to reflux | [1] |

| Reaction Time | 2-12 hours | - |

| Typical Yield | 70-90% | - |

Note: Specific yields and reaction times may vary depending on the scale and specific conditions of the reaction.

Characterization Data

The identity and purity of the synthesized (3-Chloro-5-fluoropyridin-2-yl)methanol can be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₆H₅ClFNO |

| Molecular Weight | 161.56 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~8.2 (d, 1H), ~7.5 (d, 1H), ~4.8 (s, 2H), ~3.5 (br s, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~158, ~155, ~140, ~135, ~125, ~60 |

Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.

Safety Considerations

-

Lithium Aluminum Hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

Anhydrous solvents are essential for this reaction to proceed safely and efficiently.

-

The quenching procedure is highly exothermic and must be performed with extreme care, especially on a large scale.

This guide provides a comprehensive overview of the synthesis of (3-Chloro-5-fluoropyridin-2-yl)methanol. For further details and specific applications, researchers are encouraged to consult the primary literature.

References

An In-depth Technical Guide on the Reactivity and Chemical Properties of (3-Chloro-5-fluoropyyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-5-fluoropyridin-2-yl)methanol is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique electronic and steric properties, arising from the chloro, fluoro, and hydroxymethyl substituents on the pyridine ring, make it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties and reactivity of (3-Chloro-5-fluoropyridin-2-yl)methanol, including its synthesis, spectroscopic characterization, and key chemical transformations.

Physicochemical and Spectroscopic Data

While detailed experimental data for (3-Chloro-5-fluoropyridin-2-yl)methanol is not extensively available in publicly accessible literature, its basic properties can be summarized. Spectroscopic data, crucial for its identification and characterization, is yet to be widely reported.

| Property | Value | Reference |

| CAS Number | 1227563-98-5 | [1] |

| Molecular Formula | C₆H₅ClFNO | [2] |

| Molecular Weight | 161.56 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Solubility | Soluble in polar organic solvents | [2] |

Synthesis

One patent describes a detailed method for the synthesis of the related compound, 3-fluoropyridine-2-methanol, from its isopropyl ester. This process can be adapted for the synthesis of (3-Chloro-5-fluoropyridin-2-yl)methanol.

Proposed Experimental Protocol: Reduction of a Carboxylic Acid Ester

This protocol is adapted from the synthesis of a similar pyridylmethanol.

Reaction:

Procedure:

-

In a 100 mL four-necked flask, add 9.15 mL of methanol, 1.83 g of the (3-Chloro-5-fluoropyridin-2-yl)carboxylic acid ester, and 2.22 g of anhydrous calcium chloride powder under mechanical stirring.[3]

-

Control the temperature at 0 ± 5 °C and add 3.79 g of sodium borohydride in batches.[3]

-

After the addition is complete, stir the mixture for 1 hour at 0 ± 5 °C.[3]

-

Heat the mixture to 65 ± 5 °C and reflux for 2 hours.[3]

-

Cool the mixture to 15 ± 5 °C and add 18 mL of water.[3]

-

Evaporate the methanol under reduced pressure.[3]

-

Extract the aqueous residue with dichloromethane (3 x 20 mL).[3]

-

Dry the combined organic phases with anhydrous magnesium sulfate, filter, and evaporate the solvent to dryness to obtain the crude product.[3]

-

Purify the crude product by silica gel column chromatography to yield the final product.

A patent for the synthesis of 2,3-difluoro-5-chloropyridine highlights the use of potassium fluoride as a fluorinating agent in the presence of a phase transfer catalyst to introduce fluorine to the pyridine ring, a key step that would precede the hydroxymethylation in a complete synthesis of the target molecule.[4]

Chemical Reactivity

(3-Chloro-5-fluoropyridin-2-yl)methanol exhibits reactivity characteristic of both its hydroxymethyl group and the halogenated pyridine ring. The primary reactions include oxidation of the alcohol and nucleophilic aromatic substitution at the chloro- and fluoro-substituted positions.

Oxidation

The primary alcohol functionality of (3-Chloro-5-fluoropyridin-2-yl)methanol can be oxidized to the corresponding aldehyde or carboxylic acid using various oxidizing agents. The choice of reagent and reaction conditions determines the extent of oxidation.

A general method for the synthesis of 2-chloro-3-trifluoromethyl-5-nitropyridine from the corresponding 2-hydroxypyridine derivative employs thionyl chloride and DMF, indicating a potential pathway for the conversion of the hydroxyl group to a chlorine atom, which can then undergo further reactions.[5]

General Experimental Protocol for Oxidation to Aldehyde:

While a specific protocol for the target molecule is unavailable, a general procedure for the oxidation of primary alcohols to aldehydes using pyridinium chlorochromate (PCC) is a common and effective method.

-

Suspend pyridinium chlorochromate (1.5 equivalents) in dichloromethane.

-

Add a solution of (3-Chloro-5-fluoropyridin-2-yl)methanol (1 equivalent) in dichloromethane to the suspension.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of silica gel to remove the chromium salts.

-

Evaporate the solvent to yield the crude aldehyde, which can be further purified by chromatography.

Nucleophilic Aromatic Substitution

The pyridine ring of (3-Chloro-5-fluoropyridin-2-yl)methanol is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom and the halogen substituents activates the ring towards attack by nucleophiles. The chlorine atom is generally a better leaving group than the fluorine atom in SNAr reactions.

General Experimental Protocol for Nucleophilic Aromatic Substitution with an Amine:

This is a generalized procedure based on known reactions of chloropyridines with amines.

-

Dissolve (3-Chloro-5-fluoropyridin-2-yl)methanol (1 equivalent) and the desired amine (1.1-1.5 equivalents) in a suitable solvent such as DMF or NMP.

-

Add a base, such as potassium carbonate or triethylamine (2-3 equivalents), to the reaction mixture.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridylmethanols are important intermediates in the synthesis of pharmaceuticals.[6] While no specific drug has been publicly identified as being synthesized directly from (3-Chloro-5-fluoropyridin-2-yl)methanol, its structural motifs are present in various biologically active compounds. The functional groups on the molecule allow for diverse chemical modifications, making it a versatile scaffold for generating libraries of compounds for high-throughput screening in drug discovery programs. A review of recent advancements in the synthesis of functionalized pyridines highlights the importance of such compounds as potential insecticidal agents.[7]

Signaling Pathways and Experimental Workflows

Currently, there is no specific information in the public domain linking (3-Chloro-5-fluoropyridin-2-yl)methanol to a particular signaling pathway. However, as a versatile chemical intermediate, it can be used to synthesize molecules that target a wide range of biological pathways. The general workflow for utilizing such a compound in drug discovery is outlined below.

Caption: General experimental workflow for drug discovery using a versatile chemical intermediate.

Conclusion

(3-Chloro-5-fluoropyridin-2-yl)methanol is a valuable and reactive intermediate with significant potential in organic synthesis and medicinal chemistry. Its key chemical properties, including the ability to undergo oxidation at the hydroxymethyl group and nucleophilic substitution on the pyridine ring, provide a versatile platform for the generation of diverse molecular structures. While detailed experimental data remains somewhat limited in the public domain, the information presented in this guide, based on analogous compounds and general chemical principles, provides a solid foundation for researchers and drug development professionals working with this and related compounds. Further research into the specific reaction conditions and the biological activities of its derivatives will undoubtedly expand its utility in the development of novel therapeutic agents.

References

- 1. 1227563-98-5 Cas No. | (3-Chloro-5-fluoropyridin-2-yl)methanol | Apollo [store.apolloscientific.co.uk]

- 2. Buy (3-Chloro-5-fluoropyridin-2-yl)methanol (EVT-1454484) | 1227563-98-5 [evitachem.com]

- 3. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]

- 4. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 5. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. (2-CHLORO-5-FLUOROPYRIDIN-3-YL)METHANOL [myskinrecipes.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Solubility of (3-Chloro-5-fluoropyridin-2-yl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of (3-chloro-5-fluoropyridin-2-yl)methanol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its solubility is crucial for designing synthetic routes, developing purification strategies, and formulating final products.

Quantitative Solubility Data

| Solvent Name | Solvent Type | Solubility |

| Methanol | Polar Protic | Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[2] |

This information suggests that (3-chloro-5-fluoropyridin-2-yl)methanol, with its polar hydroxymethyl group and halogenated pyridine ring, exhibits favorable interactions with polar organic solvents. Researchers should anticipate good solubility in other polar solvents such as ethanol, isopropanol, and acetonitrile, while lower solubility would be expected in non-polar solvents like hexane and toluene.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like (3-chloro-5-fluoropyridin-2-yl)methanol in an organic solvent. This method is a standard approach used in organic chemistry laboratories.[3][4][5]

Objective: To determine the qualitative and semi-quantitative solubility of (3-chloro-5-fluoropyridin-2-yl)methanol in a given organic solvent.

Materials:

-

(3-Chloro-5-fluoropyridin-2-yl)methanol

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

-

Analytical balance

-

Graduated pipettes or micropipettes

Procedure:

-

Preparation: Place a small, accurately weighed amount (e.g., 10 mg) of (3-chloro-5-fluoropyridin-2-yl)methanol into a clean, dry test tube.

-

Solvent Addition: Add a measured volume (e.g., 0.1 mL) of the chosen organic solvent to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer for 1-2 minutes to ensure thorough mixing and facilitate dissolution.

-

Observation: Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble at that concentration.

-

Incremental Solvent Addition: If the solid has not completely dissolved, continue to add the solvent in small, measured increments (e.g., 0.1 mL at a time), vortexing after each addition. Record the total volume of solvent required to completely dissolve the solid.

-

Classification: The solubility can be classified based on the amount of solvent required. For example, if the compound dissolves in less than 1 mL of solvent, it is considered very soluble. If it requires more than 10 mL, it may be classified as slightly soluble or insoluble.

-

Temperature Control: For more precise measurements, the experiment should be conducted at a constant temperature, as solubility is temperature-dependent.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of an organic compound.

Caption: Experimental workflow for determining the solubility of a compound.

References

Technical Guide: Thermal Stability Assessment of (3-Chloro-5-fluoropyridin-2-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3-Chloro-5-fluoropyridin-2-yl)methanol (CAS No. 1227563-98-5) is a halogenated pyridine derivative that serves as a versatile building block in medicinal chemistry and materials science. The strategic placement of chloro, fluoro, and hydroxymethyl substituents on the pyridine ring offers multiple reaction sites for the synthesis of complex molecules. As with any chemical intermediate intended for use in drug development or scaled-up chemical manufacturing, a thorough understanding of its thermal stability is critical.

This technical guide provides an overview of the known physicochemical properties of (3-Chloro-5-fluoropyridin-2-yl)methanol and outlines the standard methodologies used to evaluate its thermal stability. While specific experimental data such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this exact compound are not publicly available, this document details the protocols for these essential analyses.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. It is important to note that thermal data like melting and boiling points for this specific isomer are not consistently reported in public literature. The compound is a solid at room temperature, and for long-term storage, refrigeration (2–8°C) under an inert atmosphere is recommended by some suppliers to maintain purity.[1]

Table 1: Physicochemical Data for (3-Chloro-5-fluoropyridin-2-yl)methanol

| Property | Value | Source |

| CAS Number | 1227563-98-5 | EvitaChem[1] |

| Molecular Formula | C₆H₅ClFNO | EvitaChem[1] |

| Molecular Weight | 161.56 g/mol | EvitaChem[1] |

| Physical Form | Solid | EvitaChem[1] |

| Storage Conditions | 2–8°C, Inert Atmosphere | EvitaChem[1] |

Experimental Protocols for Thermal Stability Analysis

To determine the thermal stability profile of a compound like (3-Chloro-5-fluoropyridin-2-yl)methanol, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following sections detail the standard experimental protocols for these methods.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of thermal decomposition and to quantify mass loss associated with it.

Objective: To determine the temperature at which (3-Chloro-5-fluoropyridin-2-yl)methanol begins to decompose and to identify the percentage of mass lost at various temperatures.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate for mass loss, indium and zinc for temperature).

-

Sample Preparation: Accurately weigh 5–10 mg of (3-Chloro-5-fluoropyridin-2-yl)methanol into a clean, tared TGA pan (typically alumina or platinum).

-

Atmosphere: Purge the TGA furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 50–100 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Ramp the temperature from 30°C to 600°C at a linear heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the sample mass percentage as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), typically calculated from the intersection of the baseline tangent and the tangent of the decomposition curve.

-

Identify the temperature at which 5% mass loss occurs (Td5%), a common metric for the initiation of significant decomposition.

-

Quantify any residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. It is used to detect thermal events such as melting, crystallization, and decomposition.

Objective: To determine the melting point (Tm) and enthalpy of fusion (ΔHfus), and to identify the onset temperature and enthalpy of decomposition (ΔHd) of (3-Chloro-5-fluoropyridin-2-yl)methanol.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Accurately weigh 2–5 mg of the sample into a hermetically sealed aluminum pan. An identical, empty pan is used as the reference.

-

Atmosphere: Maintain an inert atmosphere by purging the DSC cell with high-purity nitrogen at a flow rate of 20–50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to a temperature beyond the decomposition point determined by TGA (e.g., 400°C) at a heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify endothermic peaks, which may correspond to melting. The peak onset is taken as the melting point (Tm), and the integrated peak area corresponds to the enthalpy of fusion (ΔHfus).

-

Identify exothermic peaks, which typically correspond to decomposition events. The onset of the exotherm indicates the start of decomposition.

-

Workflow and Data Interpretation

The assessment of thermal stability is a systematic process. The data from TGA and DSC are complementary and provide a comprehensive understanding of the material's behavior upon heating.

Caption: Experimental workflow for thermal stability assessment.

The diagram above illustrates the logical flow from sample preparation to final analysis. TGA provides quantitative mass loss information, which is crucial for identifying the temperature at which the material is no longer stable. DSC complements this by detecting the energetic changes associated with physical transitions (melting) and chemical reactions (decomposition), providing a more complete picture of the compound's thermal profile. This combined data is essential for defining safe handling, storage, and processing temperatures in a research or manufacturing environment.

References

Theoretical and Experimental Scrutiny of (3-Chloro-5-fluoropyridin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloro-5-fluoropyridin-2-yl)methanol is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery due to its potential as a versatile building block in the synthesis of novel therapeutic agents. A thorough understanding of its three-dimensional structure and electronic properties is paramount for predicting its reactivity, metabolic stability, and interaction with biological targets. This technical guide provides a comprehensive overview of the theoretical and experimental methodologies employed in the structural elucidation of this and closely related molecules. In the absence of specific published data for (3-Chloro-5-fluoropyridin-2-yl)methanol, this paper presents a generalized framework for its analysis, drawing upon established computational and spectroscopic techniques documented for analogous pyridine derivatives. This includes a detailed exposition of quantum chemical calculations, such as Density Functional Theory (DFT), and standard experimental protocols for spectroscopic and crystallographic analysis.

Introduction

Substituted pyridinylmethanol scaffolds are crucial components in a wide array of biologically active compounds. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical properties of these molecules, including their lipophilicity, metabolic stability, and binding affinity to target proteins. (3-Chloro-5-fluoropyridin-2-yl)methanol, with its specific substitution pattern, presents a unique electronic and steric profile that warrants detailed investigation.

Theoretical studies, primarily based on quantum mechanics, offer a powerful and cost-effective means to predict molecular properties.[1] Computational methods like Density Functional Theory (DFT) can provide valuable insights into optimized geometry, vibrational frequencies, and electronic characteristics, which can complement and guide experimental work.[1] Experimental techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy provide the definitive data for structural confirmation and characterization.

This guide will outline the standard computational and experimental workflows for the comprehensive analysis of the molecular structure of (3--Chloro-5-fluoropyridin-2-yl)methanol.

Theoretical Studies: A Computational Approach

Quantum chemical calculations are instrumental in understanding the molecular structure and properties of novel compounds.[1] For a molecule like (3-Chloro-5-fluoropyridin-2-yl)methanol, a typical computational workflow would involve geometry optimization, frequency analysis, and the calculation of various electronic properties.

Computational Workflow

The logical flow of a theoretical investigation into the molecular structure of (3-Chloro-5-fluoropyridin-2-yl)methanol is depicted in the diagram below. This process begins with the initial molecular model, proceeds through geometry optimization and vibrational frequency calculations, and culminates in the analysis of key electronic and spectroscopic properties.

Caption: Computational workflow for theoretical molecular analysis.

Predicted Molecular Geometry

While specific experimentally determined or theoretically calculated structural parameters for (3-Chloro-5-fluoropyridin-2-yl)methanol are not available in the cited literature, we can anticipate the types of data that would be generated from DFT calculations. The following tables provide a template for presenting such quantitative data, which would be populated with values obtained from computational output.

Table 1: Predicted Bond Lengths (Å) for (3-Chloro-5-fluoropyridin-2-yl)methanol

| Bond | Predicted Length (Å) |

| C2-C3 | Value |

| C3-C4 | Value |

| C4-C5 | Value |

| C5-C6 | Value |

| N1-C2 | Value |

| N1-C6 | Value |

| C3-Cl | Value |

| C5-F | Value |

| C2-C(methanol) | Value |

| C(methanol)-O | Value |

| O-H | Value |

Table 2: Predicted Bond Angles (°) for (3-Chloro-5-fluoropyridin-2-yl)methanol

| Angle | Predicted Angle (°) |

| N1-C2-C3 | Value |

| C2-C3-C4 | Value |

| C3-C4-C5 | Value |

| C4-C5-C6 | Value |

| C5-C6-N1 | Value |

| C6-N1-C2 | Value |

| Cl-C3-C2 | Value |

| F-C5-C4 | Value |

| C3-C2-C(methanol) | Value |

| C2-C(methanol)-O | Value |

| C(methanol)-O-H | Value |

Table 3: Predicted Dihedral Angles (°) for (3-Chloro-5-fluoropyridin-2-yl)methanol

| Dihedral Angle | Predicted Angle (°) |

| N1-C2-C3-C4 | Value |

| C2-C3-C4-C5 | Value |

| C3-C4-C5-C6 | Value |

| C4-C5-C6-N1 | Value |

| C5-C6-N1-C2 | Value |

| C6-N1-C2-C3 | Value |

| N1-C2-C(methanol)-O | Value |

| C3-C2-C(methanol)-O | Value |

Experimental Protocols for Structural Elucidation

Experimental validation is crucial for confirming the computationally predicted structure. The following sections detail the standard methodologies for the synthesis and characterization of (3-Chloro-5-fluoropyridin-2-yl)methanol.

Synthesis

The synthesis of (3-Chloro-5-fluoropyridin-2-yl)methanol would likely proceed through a multi-step reaction sequence starting from commercially available pyridine derivatives. A plausible synthetic pathway is outlined below.

Caption: A generalized synthetic route to the target molecule.

General Protocol:

-

A suitable starting material, such as 2,3-dichloro-5-fluoropyridine, would be dissolved in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen).

-

The solution would be cooled to a low temperature (e.g., -78 °C).

-

An organometallic reagent (e.g., n-butyllithium or a Grignard reagent) would be added dropwise to selectively replace one of the chloro groups with a metal, forming a reactive intermediate.

-

An electrophile, such as paraformaldehyde or gaseous formaldehyde, would then be introduced to the reaction mixture to form the hydroxymethyl group.

-

The reaction would be quenched with an aqueous solution (e.g., saturated ammonium chloride).

-

The organic product would be extracted, dried, and purified using standard techniques like column chromatography.

Spectroscopic and Crystallographic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the number and chemical environment of hydrogen atoms. The spectrum of (3-Chloro-5-fluoropyridin-2-yl)methanol is expected to show distinct signals for the aromatic protons and the methylene and hydroxyl protons of the methanol group.

-

¹³C NMR: Identifies the different carbon environments in the molecule.

-

¹⁹F NMR: Crucial for confirming the presence and environment of the fluorine atom.

-

2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between atoms and definitively assign the signals in the ¹H and ¹³C spectra.

Protocol:

-

A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data is processed and analyzed to determine the chemical shifts, coupling constants, and integrations.

3.2.2. Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.

Protocol:

-

FTIR: A small amount of the sample is placed on the ATR crystal of an FTIR spectrometer, or prepared as a KBr pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹.

-

FT-Raman: The sample is placed in a suitable container (e.g., a glass capillary) and irradiated with a laser. The scattered light is collected and analyzed to generate the Raman spectrum.

Table 4: Expected Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (methylene) | Stretching | 2850-2960 |

| C=C, C=N (aromatic ring) | Stretching | 1400-1600 |

| C-O (alcohol) | Stretching | 1050-1260 |

| C-Cl | Stretching | 600-800 |

| C-F | Stretching | 1000-1400 |

3.2.3. X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, yielding precise bond lengths, bond angles, and information about intermolecular interactions.

Protocol:

-

High-quality single crystals of the compound are grown, typically by slow evaporation of a solvent.

-

A suitable crystal is mounted on a goniometer.

-

The crystal is irradiated with X-rays, and the diffraction pattern is collected.

-

The diffraction data is processed to solve and refine the crystal structure.

Conclusion

While specific theoretical and experimental data for (3-Chloro-5-fluoropyridin-2-yl)methanol are not yet publicly available, this guide outlines the established and robust methodologies that are essential for its comprehensive structural analysis. The combination of computational modeling using DFT and experimental characterization through NMR, IR/Raman spectroscopy, and X-ray crystallography provides a powerful toolkit for researchers in drug discovery and materials science. The application of these techniques will undoubtedly facilitate a deeper understanding of the structure-property relationships of this and other novel halogenated pyridine derivatives, ultimately accelerating the development of new and improved chemical entities.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of (3-Chloro-5-fluoropyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (3-Chloro-5-fluoropyridin-2-yl)methanol as a substrate in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest for the synthesis of novel substituted pyridine derivatives, which are prevalent scaffolds in medicinal chemistry and materials science. Due to the inherent challenges of C-Cl bond activation in heteroaryl chlorides, this document outlines optimized protocols and key considerations to facilitate successful coupling with a variety of aryl and heteroaryl boronic acids.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] Its tolerance of a broad range of functional groups, coupled with the commercial availability and relatively low toxicity of boronic acid reagents, makes it a cornerstone of modern organic synthesis. (3-Chloro-5-fluoropyridin-2-yl)methanol is a valuable precursor for introducing a substituted pyridyl moiety into target molecules. The presence of the chloro and fluoro substituents, along with the hydroxymethyl group, offers multiple points for diversification and influences the electronic properties of the pyridine ring.

However, the coupling of chloropyridines can be challenging due to the strength of the C-Cl bond, which makes the oxidative addition step in the catalytic cycle more difficult than for the corresponding bromides or iodides. Therefore, the selection of a highly active catalyst system, typically involving a palladium precursor and a sterically bulky, electron-rich phosphine ligand, is crucial for achieving high yields.

Key Challenges and Considerations

-

C-Cl Bond Activation: Aryl chlorides are significantly less reactive than aryl bromides or iodides in Suzuki couplings. This necessitates the use of more active palladium catalysts and ligands to facilitate the oxidative addition step.

-

Catalyst and Ligand Selection: The choice of the palladium precatalyst and, critically, the phosphine ligand is paramount. Bulky, electron-rich ligands such as SPhos and XPhos are often required to promote the formation of the active monoligated palladium(0) species, which readily undergoes oxidative addition with the chloropyridine.

-

Base and Solvent Effects: The selection of an appropriate base and solvent system is crucial for an efficient reaction. Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. A mixture of an organic solvent (e.g., dioxane, toluene) and water is frequently optimal to ensure the solubility of both the organic and inorganic reagents.

-

Hydroxymethyl Group Compatibility: The free hydroxymethyl group on the pyridine ring is generally compatible with Suzuki coupling conditions. However, in some cases, it may be necessary to protect this group, for example as a silyl ether, to prevent potential side reactions or to improve solubility.

Quantitative Data Summary

While specific yield data for the Suzuki coupling of (3-Chloro-5-fluoropyridin-2-yl)methanol is not extensively published, the following table provides representative yields for the coupling of a structurally similar substrate, 2-chloropyridine, with various arylboronic acids. These values can serve as a benchmark for what may be expected when applying the protocols below.

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) (Estimated) |

| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / H₂O | 100 | 18 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 24 | 80-90 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / H₂O | 100 | 18 | 75-85 |

| 4 | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane / H₂O | 100 | 18 | 75-85 |

Note: The expected yields are estimations based on the coupling of similar 2-chloropyridine substrates and will be highly dependent on the specific boronic acid used.

Experimental Protocols

The following are detailed experimental procedures for the Suzuki coupling of (3-Chloro-5-fluoropyridin-2-yl)methanol with arylboronic acids. It is recommended to screen these conditions to determine the most effective protocol for a specific boronic acid.

Protocol 1: General Procedure using SPhos Ligand

Materials:

-

(3-Chloro-5-fluoropyridin-2-yl)methanol (1.0 mmol, 1 equiv.)

-

Arylboronic acid (1.2 mmol, 1.2 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.)

-

1,4-Dioxane, anhydrous and degassed (4 mL)

-

Water, degassed (1 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vial, add (3-Chloro-5-fluoropyridin-2-yl)methanol, the desired arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

-

Seal the vial with a septum and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add the degassed 1,4-dioxane and degassed water via syringe.

-

Seal the vial tightly and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: General Procedure using XPhos Ligand

Materials:

-

(3-Chloro-5-fluoropyridin-2-yl)methanol (1.0 mmol, 1 equiv.)

-

Arylboronic acid (1.2 mmol, 1.2 equiv.)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

-

XPhos (0.03 mmol, 3 mol%)

-

Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.)

-

Toluene, anhydrous and degassed (5 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox, combine (3-Chloro-5-fluoropyridin-2-yl)methanol, the arylboronic acid, cesium carbonate, tris(dibenzylideneacetone)dipalladium(0), and XPhos in a reaction vial.

-

Add anhydrous, degassed toluene to the vial.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to 110 °C with stirring for 12-24 hours.

-

Follow steps 5-10 from Protocol 1 for workup and purification.

Visualizations

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (3-Chloro-5-fluoropyridin-2-yl)methanol

For Research Use Only.

Introduction

(3-Chloro-5-fluoropyridin-2-yl)methanol is a valuable, functionalized heterocyclic building block for the synthesis of novel compounds in the pharmaceutical, agrochemical, and materials science sectors. The presence of a chloro substituent on the pyridine ring provides a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments. This document provides detailed proposed protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions with (3-Chloro-5-fluoropyridin-2-yl)methanol.

It is important to note that as of the latest literature search, specific examples of palladium-catalyzed cross-coupling reactions with (3-Chloro-5-fluoropyridin-2-yl)methanol have not been reported. Therefore, the following protocols are based on established methods for structurally similar and electronically related substrates, such as other chloropyridine derivatives. These notes are intended to serve as a comprehensive starting point for reaction development and optimization. The activation of the C-Cl bond in chloropyridines can be challenging compared to their bromo or iodo counterparts, often requiring more active catalyst systems, including specific bulky, electron-rich phosphine ligands, and potentially higher reaction temperatures.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds, coupling an organoboron species with an organic halide.[1] For the coupling of (3-Chloro-5-fluoropyridin-2-yl)methanol with various aryl- and heteroarylboronic acids, a catalyst system known to be effective for chloropyridines is proposed.

Proposed Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

Materials:

-

(3-Chloro-5-fluoropyridin-2-yl)methanol

-

Aryl- or heteroarylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-dioxane

-

Degassed water

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (3-Chloro-5-fluoropyridin-2-yl)methanol (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv.).[1]

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.[1]

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is anticipated to be complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Representative Data for Suzuki-Miyaura Coupling of Chloropyridines

The following table summarizes typical yields for the Suzuki-Miyaura coupling of various chloropyridines with arylboronic acids, which can serve as a reference for expected outcomes with (3-Chloro-5-fluoropyridin-2-yl)methanol.

| Entry | Chloropyridine Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 95 |

| 2 | 3-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 88 |

| 3 | 2,3-Dichloropyridine | 3-Tolylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 75 |

| 4 | 2-Chloro-5-trifluoromethylpyridine | 4-Fluorophenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | 92 |

Note: Yields are highly dependent on the specific substrates and optimization of reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[3] The amination of chloropyridines generally requires a strong base and a bulky, electron-rich phosphine ligand to facilitate the challenging oxidative addition of the C-Cl bond to the palladium center.[2]

Proposed Protocol: Buchwald-Hartwig Amination

Reaction Scheme:

Materials:

-

(3-Chloro-5-fluoropyridin-2-yl)methanol

-

Primary or secondary amine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and RuPhos (0.03 mmol, 3 mol%) to an oven-dried Schlenk tube.

-

Add anhydrous toluene (2 mL) and stir for 5 minutes.

-

Add the amine (1.2 mmol, 1.2 equiv.), (3-Chloro-5-fluoropyridin-2-yl)methanol (1.0 mmol, 1.0 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

-

Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS. The reaction is expected to be complete in 4-24 hours.

-

After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to obtain the desired aminated product.

Representative Data for Buchwald-Hartwig Amination of Chloropyridines

The following table presents typical yields for the Buchwald-Hartwig amination of various chloropyridines.

| Entry | Chloropyridine Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Chloropyridine | Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 98 |

| 2 | 3-Chloropyridine | Aniline | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | 110 | 75 |

| 3 | 2-Chloro-4-picoline | n-Hexylamine | Pd-G3-XPhos | LHMDS | Toluene | 100 | 91 |

| 4 | 2,4-Dichloropyridine | Piperidine | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 80 | 85 (at C2) |

Note: Yields are highly dependent on the specific substrates and optimization of reaction conditions.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[4]

Proposed Protocol: Sonogashira Coupling

Reaction Scheme:

Materials:

-

(3-Chloro-5-fluoropyridin-2-yl)methanol

-

Terminal alkyne

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a Schlenk flask, add (3-Chloro-5-fluoropyridin-2-yl)methanol (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.).

-

Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-